![molecular formula C10H9F3N4O3 B1394633 {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1262773-70-5](/img/structure/B1394633.png)
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Overview
Description
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which this compound is a part of, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
Antimicrobial Applications
Pyridine-based 1,3,4-oxadiazole compounds, which this compound is a part of, have shown promising antibacterial and antifungal properties .
Radiobiology
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
Mechanism of Action
Target of Action
Structurally similar pyridinium salts have been found to be involved in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Mode of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exert their potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, have been known to affect various biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been studied, and their metabolism involves various pathways, including hydroxylation at the 5′ position of the pyrimidine ring in all species .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity through selective inhibition of protein kinases .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .
properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQKQUFIFSFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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